Superior CKIα Degradation Efficiency in AML Cells: BTX161 Outperforms Lenalidomide
In MV4-11 human AML cells, Western blot analysis demonstrates that BTX161 mediates substantially greater reduction of CKIα protein levels than lenalidomide at equivalent treatment durations and concentration ranges [1]. The comparative immunoblot shows that lenalidomide produces minimal to undetectable CKIα degradation under conditions where BTX161 achieves marked target elimination, confirming its enhanced potency as a CKIα degrader in this disease-relevant cellular context.
| Evidence Dimension | CKIα protein degradation efficiency |
|---|---|
| Target Compound Data | Marked CKIα protein reduction observed by Western blot |
| Comparator Or Baseline | Lenalidomide: minimal to undetectable CKIα degradation |
| Quantified Difference | Substantially greater degradation with BTX161 versus lenalidomide |
| Conditions | MV4-11 human AML cells, 6.5 hour treatment, Western blot analysis with PP2Ac loading control |
Why This Matters
Researchers requiring robust CKIα functional ablation in AML models must select BTX161; lenalidomide is insufficient for this purpose in this cellular context.
- [1] Minzel W, Venkatachalam A, Fink A, et al. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. Cell. 2018;175(1):171-185.e25. Figure 4B. View Source
